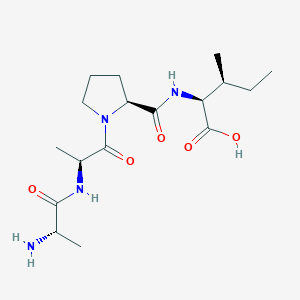
Dimethylxenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylxenon is a hypothetical organometallic compound that features xenon as its central atom bonded to two methyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique properties of xenon, combined with the organic nature of the methyl groups, make this compound a subject of scientific curiosity and research.
Vorbereitungsmethoden
The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.
Analyse Chemischer Reaktionen
Dimethylxenon undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form xenon oxides.
Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.
Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.
Wirkmechanismus
The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.
Vergleich Mit ähnlichen Verbindungen
Dimethylxenon can be compared with other xenon-containing compounds such as xenon difluoride and xenon tetroxide. Unlike these compounds, this compound features organic methyl groups, which impart unique properties and potential applications. Similar compounds include:
Xenon difluoride: Used as a fluorinating agent.
Xenon tetroxide: Known for its strong oxidizing properties.
Dimethyl sulfoxide: An organosulfur compound with similar structural features but different chemical properties.
Eigenschaften
CAS-Nummer |
497165-66-9 |
|---|---|
Molekularformel |
C2H6Xe |
Molekulargewicht |
161.36 g/mol |
IUPAC-Name |
dimethylxenon |
InChI |
InChI=1S/C2H6Xe/c1-3-2/h1-2H3 |
InChI-Schlüssel |
OISKGTSBWAGJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Xe]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
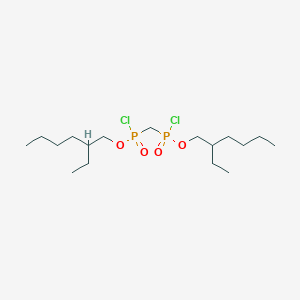
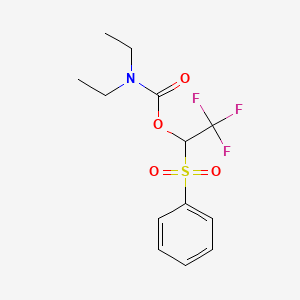
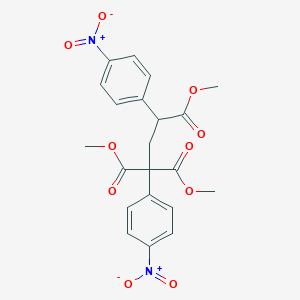
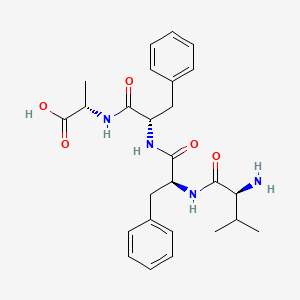
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
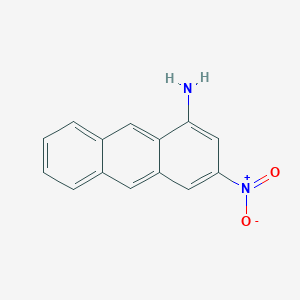
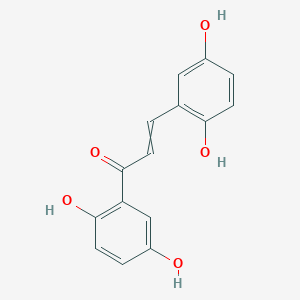

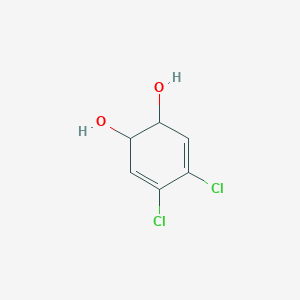
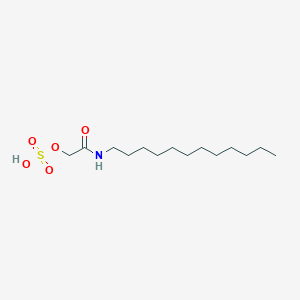
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
